1,3,7-Trimethylisoguanine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
6-imino-1,3,7-trimethylpurin-2-one |
InChI |
InChI=1S/C8H11N5O/c1-11-4-10-7-5(11)6(9)12(2)8(14)13(7)3/h4,9H,1-3H3 |
InChI Key |
WESYAFXNPBDJQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=N)N(C(=O)N2C)C |
Synonyms |
1,3,7-trimethylisoguanine |
Origin of Product |
United States |
Discovery, Isolation, and Structural Characterization Methodologies
Elucidation of Natural Origins from Marine Organisms
The new purine (B94841), 1,3,7-trimethylisoguanine, was first reported as a natural product isolated from the ascidian Pseudodistoma cereum. researchgate.netnih.govmdpi.com This colonial tunicate, belonging to the Polyclinidae family, was collected in the far north of New Zealand. acs.orgacs.org The isolation process involved reversed-phase C18 chromatography of the crude methanol (B129727) extract of the organism. acs.orgacs.org This procedure yielded not only the novel this compound but also the known compound 1,3-dimethylisoguanine. acs.orgacs.org While dimethylated purines are relatively common metabolites in New Zealand ascidians, trimethylated versions like this compound are rarer, having been detected in only a few species, including Pseudodistoma cereum. acs.org Further studies on this ascidian have also led to the isolation of another related purine, 1,3-dimethyl-8-oxoisoguanine. mdpi.com
Beyond ascidians, this compound has been identified in other marine invertebrates. nih.govnih.gov Chemical analysis of the Mediterranean gorgonian Paramuricea clavata led to the isolation of this compound along with other alkaloids. nih.govmdpi.comnih.gov This finding indicates that the compound is not exclusive to ascidians and is present in different marine phyla, suggesting potential ecological roles or biosynthetic pathways shared across diverse organisms. nih.govnih.gov
Ascidian Sources (e.g., Pseudodistoma cereum)
Advanced Spectroscopic Techniques for Structural Determination
The definitive structural elucidation of this compound relied on a combination of modern spectroscopic methods, which were crucial for distinguishing it from its close isomers. researchgate.netacs.org
NMR spectroscopy was fundamental in piecing together the molecular architecture of this compound. acs.org
1D NMR: The ¹H NMR spectrum showed three distinct singlets corresponding to N-methyl groups, a methine proton, and an exchangeable proton. acs.org The ¹³C NMR spectrum revealed signals for three methyl carbons, one methine carbon, and four quaternary carbons, which is characteristic of a trimethylated guanine (B1146940) or isoguanine (B23775) skeleton. acs.org
2D NMR: A Gradient Heteronuclear Multiple Bond Correlation (gHMBC) experiment was critical for placing the methyl groups at the N-1, N-3, and N-7 positions. acs.org This was achieved by observing correlations from the N-methyl protons to specific carbons in the purine ring. acs.org For instance, correlations were seen from the N-7 methyl protons to C-5 and C-8, from the N-3 methyl protons to C-2 and C-4, and from the N-1 methyl protons to C-2 and C-6. acs.org While not specifically detailed for this compound in the provided sources, natural abundance ¹H-¹⁵N 2D NMR has been noted as a standard technique for elucidating the structures of other new purine derivatives from Pseudodistoma cereum. researchgate.net
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data obtained in DMSO-d₆)
| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| N-1-Me | 3.52 | 30.3 |
| N-3-Me | 3.51 | 31.6 |
| N-7-Me | 4.05 | 34.5 |
| H-8 | 8.34 | 147.3 |
| C-2 | - | 148.3 |
| C-4 | - | 150.5 |
| C-5 | - | 102.7 |
| C-6 | - | 149.0 |
Source: acs.org
Mass spectrometry provided the elemental composition and key fragmentation data. High-resolution electron impact mass spectrometry (HREIMS) established the molecular formula for this compound as C₈H₁₁N₅O. acs.orgresearchgate.net The fragmentation pattern observed in the mass spectrum was also diagnostic. A key fragment ion at m/z 135, corresponding to [M - MeNCO - H]⁺, was noted as being characteristic of an N-1-methylated isoguanine purine structure. acs.org
A crucial step in confirming the structure was the direct comparison with its regioisomer, 1,3,7-trimethylguanine (B11906192). researchgate.netacs.orgacs.org This comparison was multifaceted:
High-Performance Liquid Chromatography (HPLC): Co-injection of this compound and a sample of 1,3,7-trimethylguanine on an analytical C18 HPLC column resulted in two separate peaks with distinct retention times (15.1 min vs. 15.8 min), confirming they were different compounds. acs.orgtandfonline.com
Mass Spectrometry: The HREIMS fragmentation pattern of this compound differed from that of 1,3,7-trimethylguanine. The latter characteristically loses a methyl cyanamide (B42294) radical, yielding a fragment at m/z 138, which was not the primary fragmentation pathway for this compound. acs.orgresearchgate.net
NMR Spectroscopy: Although detailed side-by-side NMR data comparison in the same solvent was complicated by literature variations, the unique set of chemical shifts obtained for this compound was distinct from the fully assigned spectra of 1,3,7-trimethylguanine. researchgate.netacs.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,3,7-trimethylguanine |
| 1,3-dimethylguanine |
| 1,3-dimethylisoguanine |
Biosynthetic Pathways and Enzymology of 1,3,7 Trimethylisoguanine
S-Adenosylmethionine (AdoMet)-Dependent Methylation Mechanisms
S-Adenosylmethionine (AdoMet or SAM) is a crucial cofactor in all domains of life, serving as the primary donor of methyl groups for the methylation of a vast array of biomolecules, including nucleic acids, proteins, and secondary metabolites. mdpi.comamsbio.commdpi.com The transfer of its methyl group is a key step in the biosynthesis of 1,3,7-trimethylisoguanine and is catalyzed by a specific class of enzymes. nih.govnih.gov This process is fundamental in creating the structural diversity observed in natural products. mdpi.com
The enzymatic methylation of the isoguanine (B23775) scaffold is catalyzed by a superfamily of enzymes known as methyltransferases (MTs). mdpi.comnih.gov These enzymes facilitate the transfer of a methyl group from AdoMet to a substrate, in this case, a purine (B94841) ring. nih.govmdpi.com While the specific methyltransferases responsible for the step-wise methylation leading to this compound in ascidians have not been fully isolated and characterized, the biosynthesis of the structurally similar caffeine (B1668208) (1,3,7-trimethylxanthine) in coffee plants provides a well-studied model. nih.gov
In caffeine synthesis, three distinct N-methyltransferases catalyze the sequential methylation of a xanthine (B1682287) precursor:
Xanthosine (B1684192) methyltransferase (XMT) methylates xanthosine to form 7-methylxanthosine. nih.gov
7-methylxanthine methyltransferase (MXMT) , or theobromine (B1682246) synthase, adds a methyl group to produce theobromine (3,7-dimethylxanthine). nih.gov
3,7-dimethylxanthine methyltransferase (DXMT) , or caffeine synthase, completes the process by adding the final methyl group to form caffeine. nih.gov
It is hypothesized that a similar cascade of specific methyltransferases is responsible for the formation of this compound from an isoguanine or isoguanosine (B3425122) precursor in marine organisms.
Table 1: N-Methyltransferases in Caffeine Biosynthesis as a Model
| Enzyme Name | Abbreviation | Substrate | Product | Methylation Position |
| Xanthosine methyltransferase | XMT | Xanthosine | 7-methylxanthosine | N-7 |
| 7-methylxanthine methyltransferase | MXMT | 7-methylxanthine | Theobromine | N-3 |
| 3,7-dimethylxanthine methyltransferase | DXMT | Theobromine | Caffeine | N-1 |
The definitive link between AdoMet and the methylation of marine natural products is often established through precursor incorporation studies. These experiments involve feeding an organism with a labeled precursor, typically methionine with a radioactive isotope like ¹⁴C or ³H in its methyl group, and then analyzing the resulting metabolites. mdpi.com The detection of the label in the target molecule confirms the metabolic pathway. Such studies have unambiguously attributed the methyl groups of numerous marine-derived molecules to AdoMet. mdpi.com
While specific labeling studies for this compound are not detailed in the available literature, the established role of AdoMet in the methylation of a wide range of marine purines and other metabolites strongly supports its role as the methyl donor in this case. mdpi.com
Table 2: Examples of Marine Metabolites with AdoMet-Derived Methyl Groups Validated by Precursor Studies
| Compound | Organism Source | Precursor Used | Reference |
| Various Alkaloids & Metabolites | Marine Organisms | Labeled Methionine | mdpi.com |
Role of Methyltransferase Enzymes
Purine Nucleoside Biosynthesis Context in Marine Organisms
The biosynthesis of this compound does not occur in isolation but is situated within the broader context of purine metabolism. wikipedia.org In all organisms, purines can be synthesized through two main routes: the de novo pathway and salvage pathways. bioone.org
The de novo pathway builds the purine ring from simple precursors like amino acids (glycine, glutamine, aspartic acid), bicarbonate, and formyl groups. wikipedia.org This complex pathway culminates in the synthesis of the first fully formed purine nucleotide, inosine (B1671953) monophosphate (IMP). wikipedia.org From IMP, enzymatic pathways diverge to produce the primary purine nucleotides required for DNA and RNA: adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.orgdavuniversity.org
Marine organisms possess these fundamental metabolic pathways but are also known for producing an extraordinary diversity of modified nucleosides and purine alkaloids. nih.govnih.gov It is from the foundational purine pool (e.g., guanine (B1146940) or its isomer isoguanine, derived from the GMP branch or a related pathway) that specialized, organism-specific enzymes, such as the aforementioned methyltransferases, create unique structures like this compound. nih.gov The occurrence of this compound in ascidians highlights the evolutionary adaptation of metabolic pathways in marine invertebrates to produce a wide array of secondary metabolites. nih.gov
Chemical Synthesis and Analog Development for Research Purposes
Total Synthesis Approaches to the 1,3,7-Trimethylisoguanine Core
The total synthesis of a natural product involves its construction from simpler, commercially available starting materials. While this compound was first identified as a new natural purine (B94841) isolated from the ascidian Pseudodistoma cereum researchgate.netresearchgate.net, laboratory synthesis is essential for producing the quantity and purity required for research, as well as for confirming its structure. The structure was originally elucidated through analysis of NMR and mass spectrometry data and by comparison with its isomer, 1,3,7-trimethylguanine (B11906192). researchgate.net
Synthetic strategies for the isoguanine (B23775) core often begin with appropriately substituted imidazole (B134444) or pyrimidine (B1678525) precursors. A common approach for building the isoguanine scaffold involves the diazotization of a 2,6-diaminopurine (B158960) derivative. researchgate.netplos.org For instance, a general route to isoguanosine (B3425122) (isoguanine attached to a ribose sugar) starts with 2,6-diaminopurine riboside, which is treated with sodium nitrite (B80452) in acetic acid to convert the 6-amino group into a hydroxyl group, forming the isoguanosine structure. researchgate.netresearchgate.net
To achieve the specific this compound target, a synthetic sequence would involve:
Construction of the Isoguanine Nucleus: Synthesis of the basic isoguanine ring system, potentially from a diaminopurine precursor or by cyclizing an aminoimidazole derivative. researchgate.net
Exhaustive Methylation: Subsequent regioselective or exhaustive methylation of the isoguanine core at the N1, N3, and N7 positions. This multi-step alkylation presents a significant challenge due to the multiple reactive nitrogen atoms on the purine ring, requiring careful selection of protecting groups and alkylating agents to achieve the desired substitution pattern.
Regioselective Functionalization Strategies
Regioselective functionalization refers to the chemical modification of a specific position on a molecule that has multiple reactive sites. For the isoguanine scaffold, this is critical for developing derivatives that can be used as molecular probes, for example, by attaching fluorescent tags or clickable handles for bioconjugation. researchgate.netacs.org
The purine ring system has several positions available for functionalization, but their reactivity can be similar, leading to mixtures of products. Research has focused on developing methods to control where new chemical groups are added.
Key findings in this area include:
Functionalization at Position 8: Attempts to add chemical side chains to the C8 position of the isoguanine ring have been shown to be destabilizing when these modified nucleosides are incorporated into DNA. acs.org This suggests that steric bulk at this position hinders the formation of stable base pairs.
Functionalization of Scaffold Mimics: To overcome the challenges of modifying the native isoguanine ring, researchers have used structural mimics like 8-aza-7-deazaisoguanine. In these analogs, a nitrogen atom replaces the carbon at position 8 (8-aza) and a carbon replaces the nitrogen at position 7 (7-deaza). Functionalization at the new C7 position of this scaffold is well-tolerated within DNA duplexes, making it a preferred site for attaching linkers and probes. acs.org This highlights how modifying the core scaffold can open up new avenues for regioselective functionalization.
These strategies often employ transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to attach alkynyl groups, which can then be used in "click chemistry" reactions. researchgate.net
Synthesis of Structural Analogues and Derivatives for Biological Probing
The synthesis of analogs—molecules with similar but not identical structures—is fundamental to medicinal chemistry and chemical biology. By systematically altering parts of the this compound structure, researchers can investigate which molecular features are essential for its biological activity.
Alkylation, the addition of alkyl (carbon-based) chains, is a common strategy for creating purine analogs. Nature itself produces a variety of methylated purines, including 3,7-dimethylisoguanine (B1252876) and 1,3-dimethylisoguanine, which have been isolated from marine sponges and ascidians. nih.gov
In the laboratory, the synthesis of N-alkylated purines is a major focus. rhhz.net The primary challenge is controlling the site of alkylation, as reactions can often yield a mixture of N7 and N9 isomers. mdpi.com
Several methods are employed to synthesize these analogs:
Classical Alkylation: This involves reacting a purine precursor with an alkyl halide (e.g., bromomethylcyclohexane) in the presence of a base. mdpi.com
Mitsunobu Reaction: This reaction uses an alcohol and triphenylphosphine/diethyl azodicarboxylate (DEAD) to achieve alkylation and is often considered more selective for the N9 position compared to classical methods. mdpi.com
Light-Promoted Alkylation: Modern, metal-free approaches utilize visible light to promote the regioselective N9-alkylation of purines, offering a milder alternative to traditional methods. rhhz.net
The choice of the purine starting material is also critical. For example, introducing a bulky group at the C6 position of a guanine (B1146940) precursor can be used to sterically block the N7 position, thereby favoring alkylation at the N9 position. mdpi.com
Table 1: Comparison of N-Alkylation Methods for Purine Analogs
| Method | Reagents | Typical Regioselectivity (N-9 vs. N-7) | Reference |
|---|---|---|---|
| Classical Alkylation | Alkyl Bromide, K₂CO₃, DMF | Good selectivity for N-9, but N-7 isomer is also formed. | mdpi.com |
| Mitsunobu Reaction | Alcohol, PPh₃, DIAD | Often claimed to be more N-9 selective than classical alkylation. | mdpi.com |
| Pd-catalyzed Allylic Alkylation | Allylic Acetate, Pd₂(dba)₃, Ligand | Can provide good yields but may have lower regioselectivity (e.g., 4:1 N-9/N-7). | mdpi.com |
| Light-Promoted Radical Relay | Alkyl Ether, Togni's reagent II, Visible Light | Reported to give N-9 alkylated purine derivatives regioselectively in good to high yields. | rhhz.net |
Beyond simple alkylation, the core isoguanine ring system itself can be chemically altered to create more profound structural changes. These modifications are used to probe how the fundamental shape and electronic properties of the purine ring influence its biological function.
Examples of scaffold modifications include:
Aza and Deaza Analogs: As mentioned previously, replacing carbon atoms with nitrogen (aza derivatives) or nitrogen atoms with carbon (deaza derivatives) creates important research tools. The synthesis of 8-aza-7-deazaisoguanine nucleosides provides a scaffold that mimics the shape of isoguanine but allows for functionalization at a different position (C7 instead of C8), enabling the stable incorporation of probes into DNA. acs.org
Unlocked Nucleic Acid (UNA) Derivatives: This modification targets the sugar portion of a nucleoside rather than the base itself. In the synthesis of UNA-isoguanine, the bond between the C2' and C3' atoms of the ribose sugar is cleaved. plos.orgresearchgate.net This creates a more flexible molecular backbone. Incorporating these UNA-isoguanine derivatives into DNA or RNA aptamers allows researchers to study how conformational flexibility affects binding affinity and biological activity. plos.org The synthesis involves protecting the isoguanine base, oxidizing the sugar ring with sodium periodate (B1199274) to break the C2'-C3' bond, and then reducing the resulting aldehydes to alcohols. researchgate.net
These advanced synthetic strategies provide access to a wide array of molecular tools, enabling a deeper understanding of the biological roles of purines and facilitating the development of novel therapeutic and diagnostic agents. google.com
Compound Names Mentioned
Investigation of Biological Activities and Underlying Molecular Mechanisms
Anti-adhesion and Antifouling Research
The accumulation of organisms on submerged surfaces, a process known as biofouling, poses significant challenges to maritime industries. This has spurred research into antifouling agents that can prevent the initial stages of this process, which often involve the formation of bacterial biofilms.
Activity against Marine Biofilm-Forming Bacteria
1,3,7-Trimethylisoguanine, a purine (B94841) derivative isolated from marine organisms like the New Zealand ascidian Pseudodistoma cereum and the Mediterranean gorgonian Paramuricea clavata, has demonstrated notable antifouling properties. researchgate.netnih.govresearchgate.net Studies have shown its potential to inhibit the formation of biofilms by marine bacteria. researchgate.netresearchgate.net
In one study, the antifouling activity of this compound was evaluated against three marine bacterial strains known to form biofilms: Pseudoalteromonas spp. (strains D41 and TC8) and a Paracoccus sp. (strain 4M6). researchgate.net The compound exhibited significant anti-adhesion activity against one of these bacterial strains. researchgate.netnih.govresearchgate.net A key advantage highlighted in this research is that this compound displayed this activity while being nontoxic, a desirable characteristic compared to some commercial antifoulants that can have harmful environmental effects. researchgate.netnih.govresearchgate.net
The anti-adhesion properties of this compound are considered more potent than some commercial compounds, making it a promising candidate for further investigation as a natural anti-biofilm agent. nih.govfrontiersin.org Its effectiveness against marine biofilm-forming bacteria underscores its potential for environmentally friendly antifouling applications. researchgate.netresearchgate.net
| Strain | Type | Activity of this compound |
| Pseudoalteromonas sp. D41 | Marine Biofilm Bacterium | Significant anti-adhesion activity researchgate.netnih.govresearchgate.net |
| Pseudoalteromonas sp. TC8 | Marine Biofilm Bacterium | Tested, specific results not detailed researchgate.net |
| Paracoccus sp. 4M6 | Marine Biofilm Bacterium | Tested, specific results not detailed researchgate.net |
Exploration as a Template for Novel Bioactive Compounds
The unique chemical structure of naturally occurring compounds often serves as a scaffold or template for the synthesis of new molecules with enhanced or novel biological activities. Marine organisms, in particular, are a rich source of such lead compounds for drug discovery. mdpi.com
This compound, with its purine core, is among the marine secondary metabolites considered a promising starting point for developing new bioactive agents. researchgate.net The structural modifications of such natural products can lead to the creation of analogues with improved therapeutic properties. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies in Related Purine Alkaloids
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. slideshare.net By making systematic changes to a molecule's structure, researchers can identify the key functional groups and structural features responsible for its effects. slideshare.net
In the context of purine alkaloids like this compound, SAR studies can help in designing more potent and selective compounds. nih.gov For example, research on related compounds has shown that modifications to the purine ring system can significantly impact their biological profiles. nih.gov The goal of such studies is to optimize the desired therapeutic effects while minimizing unwanted side effects. slideshare.net Although specific SAR studies focusing solely on this compound are not extensively detailed in the provided results, the general principles of SAR are applicable to this class of compounds. nih.govslideshare.net
Interactions with Biological Macromolecules (e.g., nucleic acids, enzymes)
The biological effects of a compound are often mediated through its interactions with essential macromolecules in the body, such as nucleic acids (DNA and RNA) and enzymes.
Potential as an RNA/DNA Modifying Agent
Small molecules can interact with DNA and RNA in various ways, including binding to the grooves of the double helix, intercalating between base pairs, or chemically modifying the nucleic acid structure. atdbio.combmglabtech.com These interactions can interfere with crucial cellular processes like DNA replication and transcription. atdbio.com
While direct evidence of this compound acting as an RNA/DNA modifying agent is not explicitly detailed in the search results, its purine structure suggests a potential for such interactions. Purine analogues are known to be incorporated into nucleic acids or to bind to them, thereby altering their function. atdbio.com For instance, some purine derivatives can act as antimetabolites and interfere with nucleic acid synthesis. Further research would be needed to elucidate the specific interactions, if any, between this compound and nucleic acids.
Enzyme Inhibition/Modulation Studies (e.g., methyltransferases)
Enzyme inhibition is a common mechanism of action for many drugs. nih.gov By blocking the activity of specific enzymes, these drugs can modulate various physiological processes. nih.gov
Methyltransferases are a class of enzymes that play a critical role in many biological processes, including the biosynthesis of compounds like caffeine (B1668208) (1,3,7-trimethylxanthine). nih.gov These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a substrate. nih.govmdpi.com
Given that this compound is a methylated purine, it is plausible that it could interact with methyltransferases. It might act as a substrate, a product inhibitor, or a competitive inhibitor for these enzymes. For example, in the caffeine biosynthetic pathway, a series of N-methyltransferases are involved in the sequential methylation of a xanthine (B1682287) precursor. nih.gov While specific studies on the inhibition of methyltransferases by this compound are not detailed, the structural similarity to substrates and products in these pathways suggests a potential for interaction. nih.gov
Advanced Analytical Methodologies for 1,3,7 Trimethylisoguanine Research
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic methods are fundamental for the isolation and purification of 1,3,7-trimethylisoguanine from complex biological matrices and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. In the initial isolation of this compound from the New Zealand ascidian Pseudodistoma cereum, analytical HPLC with diode-array detection was employed. acs.org The purification process involved flash C18 chromatography followed by cyano HPLC. researchgate.net HPLC methods are also crucial for separating this compound from its isomers, such as 1,3,7-trimethylguanine (B11906192). tandfonline.com The development of a robust HPLC method typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength. ejgm.co.uk For instance, a reversed-phase C18 column with a gradient elution of water, methanol (B129727), and acetonitrile (B52724) is a common setup for separating purine (B94841) alkaloids. ejgm.co.uk The efficiency of the separation is often evaluated by parameters like theoretical plates and resolution between closely eluting peaks. oiv.int
Gas Chromatography (GC) can also be utilized for the analysis of volatile derivatives of this compound or for analyzing related compounds in a mixture. sigmaaldrich.com GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. sigmaaldrich.com For non-volatile compounds like this compound, derivatization to increase volatility may be necessary prior to GC analysis. The choice of column and operating conditions, such as temperature programming, is critical for achieving good separation. epa.govchromatographyonline.com
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | C-18 RP-Thermo, 5µm, 250 mm x 4.6 mm | ejgm.co.uk |
| Mobile Phase | Water:Methanol:Acetonitrile (84:1:15 v/v/v) | ejgm.co.uk |
| Flow Rate | 1.0 ml/min | ejgm.co.uk |
| Detection | PDA detector at 254 nm | ejgm.co.uk |
| Injection Volume | 20 µl | ejgm.co.uk |
High-Resolution Mass Spectrometry for Metabolomic and Synthetic Analysis
High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition and structure of this compound.
In the initial characterization of this compound, high-resolution electron impact mass spectrometry (EIMS) was used to establish its molecular formula as C8H11N5O. researchgate.netacs.org This technique provides highly accurate mass measurements, which are crucial for distinguishing between compounds with the same nominal mass. HRMS is also central to metabolomics , the large-scale study of small molecules within a biological system. researchgate.netnih.gov When coupled with liquid chromatography (LC-HRMS), it allows for the untargeted or targeted analysis of metabolites, including purine derivatives, in complex samples like plasma or tissue extracts. nih.govukm.edu.my The high resolving power of instruments like the Orbitrap enables the separation of ions with very similar mass-to-charge ratios, improving the identification of individual compounds in a mixture. mdpi.com
For synthetic analysis, mass spectrometry, including techniques like electrospray ionization (ESI) and matrix-assisted laser desorption ionization-time of flight (MALDI-TOF), is used to confirm the identity and purity of the synthesized this compound. colby.edu Dual-stage mass spectrometry (MS/MS) can provide detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. lcms.cz
| Technique | Observation | Inference | Reference |
|---|---|---|---|
| High-Resolution EIMS | Molecular ion at m/z 193.0962 | Molecular formula C8H11N5O | researchgate.net |
| EIMS | Peak at m/z 138 (M-55) | Loss of a methyl cyanamide (B42294) radical | researchgate.net |
Nuclear Magnetic Resonance (NMR) for Structural Analysis and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and purity assessment of this compound. nih.gov
Structural Analysis is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. For this compound, 1H NMR spectra show characteristic signals for the three N-methyl groups and a methine proton. acs.org 13C NMR provides information on the carbon skeleton. acs.org 2D NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, which is essential for unambiguously assigning the structure and distinguishing it from isomers. researchgate.net The use of different deuterated solvents can help in resolving overlapping signals and identifying exchangeable protons. nih.gov
Purity Assessment by quantitative NMR (qNMR) is a highly accurate method. ox.ac.uk By using an internal standard with a known concentration, the purity of a this compound sample can be determined by comparing the integral of a specific signal from the analyte to the integral of a signal from the standard. ox.ac.ukmestrelab.com This method is advantageous as it is a primary analytical method and can detect impurities that may not be visible by other techniques. nih.gov
| Proton | Chemical Shift (δ) | Multiplicity | Reference |
|---|---|---|---|
| N-methyl | 4.05 | singlet | acs.org |
| N-methyl | 3.52 | singlet | acs.org |
| N-methyl | 3.51 | singlet | acs.org |
| Methine | 8.34 | singlet | acs.org |
| Exchangeable proton | 9.60 | broad singlet | acs.org |
Electrochemical (Bio)sensing for Detection and Mechanistic Studies
Electrochemical methods offer sensitive and selective platforms for the detection of this compound and for studying its electrochemical behavior.
Electrochemical Biosensors can be designed for the specific detection of purine derivatives. mdpi.com These sensors often utilize a biological recognition element, such as an enzyme or an aptamer, immobilized on an electrode surface. nih.govnih.gov The interaction of this compound with the biorecognition element can be transduced into a measurable electrical signal, such as a change in current or potential. mdpi.com Various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS), can be employed for detection. mdpi.commdpi.com The modification of electrode surfaces with nanomaterials can enhance the sensitivity and selectivity of these biosensors. mdpi.comfrontiersin.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of isoguanine (B23775) and its derivatives. researchgate.netnih.gov DFT methods are employed to calculate the energies and orbitals of molecules, providing models of their structures and predicting properties like activation energy and site reactivity. wikipedia.org
For isoguanine, DFT studies have helped to describe its molecular structure, spectroscopic properties, and electronic characteristics. researchgate.net The theory of Frontier Molecular Orbitals (FMO), which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is often used to predict the reactivity of organic molecules. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov The molecular electrostatic potential (MESP) is another tool used to identify possible reaction sites on a molecule. acs.org
Natural Bond Orbital (NBO) analysis is utilized to understand the delocalization of charge and hyperconjugative interactions within the molecule. nih.gov This analysis provides insights into the distribution of electron density between chemical bonds and the migration of bonds during reactions. mdpi.com
Table 1: Theoretical Calculation Methods and Their Applications
| Calculation Method | Application in Studying 1,3,7-Trimethylisoguanine |
| Density Functional Theory (DFT) | Elucidation of electronic structure, molecular geometry, and vibrational frequencies. researchgate.netnih.gov |
| Frontier Molecular Orbital (FMO) Theory | Prediction of chemical reactivity and identification of reaction sites. nih.gov |
| Molecular Electrostatic Potential (MESP) | Determination of possible reaction sites based on electrostatic charge distribution. acs.org |
| Natural Bond Orbital (NBO) Analysis | Study of charge delocalization and hyperconjugative interactions. nih.govmdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules like this compound. nih.gov These simulations provide detailed information on the fluctuations and conformational changes that occur over time, offering insights at an atomic level. mdpi.comresearchgate.net By simulating the physical movements of atoms and molecules, MD can be used to study protein-ligand interactions, the effects of mutations, and the flexibility of biological molecules. researchgate.net
In the context of this compound, MD simulations can be used to explore its conformational landscape and how it interacts with other molecules, such as proteins or nucleic acids. nih.govmdpi.com These simulations can help in understanding the binding mechanisms, predicting binding affinities, and elucidating binding pathways. nih.gov The potential of mean force (PMF) can be calculated from MD simulations to create an energy landscape, which helps in understanding the energetics of conformational changes. mdpi.com
The setup of an MD simulation involves creating a simulation box with the molecule of interest, defining the topology, and performing energy minimization and equilibration steps before the production run. biorxiv.org Analysis of the simulation trajectory can reveal information about oligomer size, contact maps, and other structural properties. biorxiv.org
In Silico Screening and Design of Derivatives
In silico screening and computational design are essential components of modern drug discovery and materials science, allowing for the rapid evaluation of large libraries of compounds and the rational design of new molecules with desired properties. nih.govmdpi.com For this compound, these techniques can be used to explore the potential of its derivatives for various applications. researchgate.net
Virtual screening, often employing molecular docking, is a key technique used to predict the binding affinity of small molecules to a biological target. mdpi.com This process involves positioning the ligand within the active site of a receptor and using scoring functions to estimate the strength of the interaction. mdpi.com This approach has been used to identify potential inhibitors for various targets, such as VEGFR-2 in anti-angiogenesis therapy. mdpi.comnih.gov
Following virtual screening, promising candidates can be further evaluated using ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties. mdpi.com Computational methods can also be used to design novel derivatives of this compound with enhanced biological activity or specific material properties. researchgate.net For instance, isoguanine derivatives have been investigated for their potential to enhance the activity of thrombin-binding aptamers.
Vibrational Spectroscopy Calculations for Structural Insights
Vibrational spectroscopy, including infrared (IR) and vibrational circular dichroism (VCD) spectroscopy, provides valuable information about the three-dimensional structure of molecules. nih.govsu.se Computational methods are crucial for the interpretation and prediction of vibrational spectra. chemrxiv.org
Theoretical calculations, often using DFT, can simulate the IR and VCD spectra of molecules like this compound. researchgate.netchemrxiv.org These simulations help in the assignment of vibrational bands observed in experimental spectra to specific molecular motions. nih.gov The calculation of normal modes of vibration is a common approach, where each mode corresponds to a specific vibrational degree of freedom. su.se For non-linear molecules, there are 3N-6 vibrational degrees of freedom, where N is the number of atoms. su.se
The accuracy of simulated spectra can be very high, often showing good agreement with experimental data. nih.govresearchgate.net This allows for the detailed analysis of molecular structure and the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational properties. nih.gov VCD spectroscopy, in particular, is sensitive to the chirality of molecules and can provide detailed insights into their conformation. nih.gov
Ecological and Environmental Research Perspectives
Role in Marine Chemical Ecology
1,3,7-Trimethylisoguanine has been identified as a natural product in several marine invertebrates, pointing to its involvement in the chemical ecology of these organisms. nih.govnih.gov Chemical ecology is the study of how chemical signals mediate interactions between organisms, influencing processes such as defense, competition, and reproduction. nih.govnih.gov The presence of this compound in species that are often sessile and subject to predation or competition for space suggests a role in their survival strategies.
The compound was first reported as a natural product when it was isolated from the New Zealand ascidian Pseudodistoma cereum. nih.govresearchgate.netresearchgate.net Ascidians, or sea squirts, are marine filter-feeders that are known to produce a wide array of bioactive secondary metabolites, which are thought to serve as a defense mechanism against predators and fouling organisms. mdpi.com Subsequently, this compound was also isolated from the gorgonian Paramuricea clavata, collected in the Western Mediterranean Sea. nih.gov
A significant aspect of its ecological role is its potential as an antifouling agent. nih.govnih.gov Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a major challenge for many marine organisms. Research has shown that this compound exhibits antifouling activity, specifically by demonstrating anti-adhesion properties against certain biofilm-forming bacteria, without being toxic. researchgate.netresearchgate.netsci-hub.se For instance, in studies involving the gorgonian Paramuricea clavata, this compound, along with others like bufotenine, displayed significant anti-adhesion effects against a marine bacterial strain. nih.govresearchgate.net This is a noteworthy finding, as an ideal antifouling agent would prevent the settlement of fouling organisms without causing harm to the wider marine environment, a problem associated with many commercial antifoulants. researchgate.net
The table below summarizes the key findings regarding the isolation and observed ecological role of this compound in marine environments.
| Marine Source Organism | Location of Collection | Observed Ecological Role | Citation |
| Pseudodistoma cereum (Ascidian) | New Zealand | First isolation as a natural product; potential antifouling activity. | nih.govresearchgate.netresearchgate.net |
| Paramuricea clavata (Gorgonian) | Western Mediterranean Sea | Antifouling activity with low toxicity; significant anti-adhesion against a bacterial strain. | nih.govresearchgate.net |
Ecological Significance in Host-Associated Microbiomes
The surfaces and internal tissues of marine invertebrates like ascidians and sponges are complex ecosystems, hosting diverse communities of microorganisms, including bacteria, fungi, and archaea. nih.govfrontiersin.org These host-associated microbiomes are increasingly recognized as crucial for the host's health, development, and defense. nih.govnih.gov In many cases, the chemical defenses of the host are actually produced by its microbial symbionts. nih.govencyclopedia.pub For example, some bacteria living on the surface of ascidians are known to produce their own antifouling compounds, protecting the host from being overgrown by other organisms. nih.govencyclopedia.pub
While this compound has been isolated from ascidians, which are known to harbor symbiotic microbes, current scientific literature does not explicitly state that this specific compound is a product of these microorganisms. nih.govnih.gov The biosynthesis of many natural products in marine invertebrates is often complex and it can be challenging to determine whether the compound is produced by the host itself, by its microbiome, or through a collaborative effort. S-Adenosylmethionine (AdoMet) is a key biological cofactor involved in methylation, and marine organisms produce numerous metabolites derived from it, though a direct pathway to this compound from a microbial symbiont has not been detailed. mdpi.com
Therefore, while the ecological context suggests a potential link, a direct role or significance for this compound within host-associated microbiomes has not yet been established in published research. The study of chemical interactions within these microbiomes is a rapidly developing field, and future research may yet uncover the specific origins and functions of this compound in these intricate symbiotic relationships. frontiersin.orgnih.gov
The table below outlines the context for the potential, though currently unconfirmed, role of compounds like this compound in host-associated microbiomes.
| Host Type | Symbiotic Relationship Context | Potential Role of Chemical Compounds | Citation |
| Marine Invertebrates (e.g., Ascidians) | Host diverse microbial communities (microbiomes) on and within their tissues. | Microbial symbionts are known to produce bioactive compounds, including those with antifouling properties, which contribute to the host's defense. | nih.govnih.govencyclopedia.pub |
| Ascidians | Known to produce or contain this compound. | The specific origin (host or symbiont) and the role of this compound within the host's microbiome are not yet determined. | nih.govnih.gov |
Future Directions and Emerging Research Avenues
Elucidating Undiscovered Biological Functions and Targets
Initial studies on 1,3,7-trimethylisoguanine showed no detectable activity against P-388 murine leukemia cells, several human cancer cell lines (lung, breast, and CNS), non-malignant cells, certain viruses, and microorganisms at the concentrations tested. However, this does not preclude other, more specific biological roles. A significant lead in this area is the compound's reported antifouling properties.
Research has shown that this compound, isolated from the Mediterranean gorgonian Paramuricea clavata, exhibits significant anti-adhesion activity against at least one marine biofilm-forming bacterial strain while demonstrating low toxicity. nih.govresearchgate.netcompendiumkustenzee.beresearchgate.net This finding is particularly noteworthy as it suggests a potential mechanism of action that is not based on broad cytotoxicity, a desirable trait for environmentally friendly antifouling agents. Future research should focus on:
Broad-Spectrum Antifouling Assays: Testing the compound against a wider array of marine and freshwater biofouling organisms, including different species of bacteria, diatoms, barnacles, and mussels.
Mechanism of Action Studies: Investigating how this compound prevents bio-adhesion. This could involve studies on the inhibition of bacterial quorum sensing, interference with adhesin proteins, or modulation of surface properties.
Target Identification: Utilizing techniques such as affinity chromatography or proteomic profiling to identify the specific molecular targets within fouling organisms that interact with this compound.
Beyond its antifouling potential, the structural similarity of this compound to other bioactive marine purines suggests that it may have other, as-yet-undiscovered, biological functions. nih.gov For instance, various marine alkylpurines have demonstrated a range of activities including cytotoxicity against cancer cell lines, antimicrobial effects, and even neuropharmacological properties. mdpi.comipb.pt A comprehensive investigation into the broader biological activity of this compound is therefore warranted.
Development of Advanced Synthetic Strategies for Complex Analogues
The limited availability of this compound from its natural source, the ascidian Pseudodistoma cereum, necessitates the development of efficient and versatile synthetic routes. nih.gov Furthermore, the synthesis of a diverse library of analogues is crucial for establishing structure-activity relationships (SAR) and for optimizing its biological activities. Future synthetic efforts should focus on:
Modular and Convergent Synthesis: Designing synthetic pathways that allow for the easy modification of different parts of the purine (B94841) scaffold. pnas.org This could involve a "build/couple/pair" strategy, enabling the rapid generation of a library of analogues with variations in the alkyl substitution pattern and functional groups on the purine ring. pnas.org
Regioselective Alkylation: Developing highly regioselective methods for the alkylation of the isoguanine (B23775) core. This is a key challenge in purine chemistry, and overcoming it would allow for the precise synthesis of isomers of this compound and other complex analogues.
Combinatorial Chemistry: Employing combinatorial and modular methods to rapidly synthesize a large number of diverse purine derivatives. frontiersin.org This would accelerate the discovery of new bioactive compounds based on the this compound scaffold.
The synthesis of such a library of compounds would not only provide material for further biological testing but also contribute to a deeper understanding of the chemical biology of purine derivatives. ipb.pt
High-Throughput Screening for Broader Biological Activities
High-throughput screening (HTS) offers a powerful approach to rapidly assess the biological activity of a compound against a vast number of molecular targets and cellular phenotypes. vliz.beacs.org For a compound like this compound, where initial targeted screens were negative, HTS is an essential next step to uncover its full potential. Future research in this area should involve:
Target-Based Screening: Screening this compound and its synthetic analogues against large panels of purified enzymes, receptors, and other protein targets. creative-biolabs.com Given its purine structure, particular attention should be paid to kinases, G-protein coupled receptors (GPCRs), and enzymes involved in purine metabolism.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired phenotype, such as the inhibition of cancer cell growth, modulation of immune responses, or protection against neurodegeneration. ugr.esfrontiersin.org Phenotypic screening of purine libraries has proven successful in identifying compounds with specific biological effects. rsc.org
Library Screening: Creating and screening libraries of marine natural products, including this compound, to identify novel chemotypes with therapeutic potential. vliz.bevliz.be Advances in automated HPLC-MS fractionation now allow for the generation of high-purity natural product libraries suitable for HTS. acs.orgvliz.be
The data generated from HTS campaigns can be integrated with metabolomics profiling to rapidly identify the active components in complex mixtures and to prioritize compounds for further investigation. pnas.org
Integration of Omics Technologies in Biosynthetic Studies
Understanding the biosynthetic pathway of this compound in its natural source is a fundamental scientific question. The integration of "omics" technologies, such as genomics, transcriptomics, and metabolomics, provides a powerful toolkit for elucidating the genetic and enzymatic machinery responsible for the production of this unique marine natural product. mdpi.commdpi.comfrontiersin.org Future research should focus on:
Genome and Transcriptome Sequencing: Sequencing the genome and transcriptome of Pseudodistoma cereum would provide a comprehensive catalog of its genes. nih.gov This data can be mined for genes encoding enzymes typically involved in purine metabolism and modification, such as methyltransferases and oxidases.
Comparative Transcriptomics: Comparing the transcriptomes of different tissues of the ascidian or the organism under different environmental conditions could reveal which genes are co-regulated with the production of this compound. nih.govmdpi.commdpi.com
Metabolomics and Molecular Networking: Using mass spectrometry-based metabolomics to profile the small molecules present in P. cereum can help to identify potential biosynthetic intermediates. bohrium.com Molecular networking can then be used to connect these metabolites and propose a biosynthetic pathway. frontiersin.org
Multi-Omics Integration: Combining genomic, transcriptomic, and metabolomic data can provide a holistic view of the biosynthesis of this compound, from the genes to the final product. bohrium.comresearchgate.net This integrated approach is becoming increasingly important in marine drug discovery. frontiersin.org
Insights from these omics studies could pave the way for the heterologous expression of the biosynthetic pathway in a more tractable host organism, enabling a sustainable supply of the compound and its analogues.
Application in Chemical Probe Development
Chemical probes are small molecules used to study and manipulate biological systems. nih.govnumberanalytics.com The development of selective probes is crucial for understanding protein function and for validating new drug targets. pnas.orgoncotarget.com The purine scaffold of this compound makes it an attractive starting point for the design of chemical probes. nih.govdntb.gov.uanih.govresearchgate.net Future research in this area could explore:
Affinity-Based Probes: Synthesizing derivatives of this compound that incorporate a reactive group and a reporter tag. frontiersin.org These probes could be used to covalently label their protein targets, facilitating their identification through techniques like mass spectrometry. tandfonline.com
Activity-Based Probes (ABPs): If a specific enzymatic target of this compound is identified, ABPs could be designed to report on the functional state of that enzyme in complex biological samples. nih.govmdpi.comnih.gov
Fluorescent Probes: Modifying the purine core to create fluorescent derivatives of this compound. rsc.org Such probes could be used for live-cell imaging to visualize the distribution and dynamics of the compound or its targets. osti.gov
Probes for Target Deconvolution: Using probe-based approaches to identify the cellular targets of this compound, which is a critical step in understanding its mechanism of action and for the development of new drugs. nih.govresearchgate.net
The development of chemical probes based on the this compound scaffold would not only advance our understanding of its own biological roles but also provide valuable tools for the broader scientific community. nih.gov
Table of Research Directions and Methodologies
| Research Avenue | Key Objectives | Potential Methodologies |
| Elucidating Undiscovered Biological Functions | Identify novel bioactivities beyond initial screens. | Broad-spectrum antifouling assays, quorum sensing inhibition assays, mechanism of action studies, affinity chromatography, proteomics. |
| Advanced Synthetic Strategies | Develop efficient and versatile syntheses for the natural product and its analogues. | Modular synthesis, regioselective alkylation, combinatorial chemistry, structure-activity relationship (SAR) studies. |
| High-Throughput Screening | Discover new biological targets and phenotypic effects. | Target-based screening (e.g., kinase panels), cell-based phenotypic screening, natural product library screening. |
| Integration of Omics Technologies | Elucidate the biosynthetic pathway of the compound. | Genome and transcriptome sequencing, comparative transcriptomics, metabolomics, molecular networking, multi-omics data integration. |
| Application in Chemical Probe Development | Create tools to study biological systems. | Synthesis of affinity-based probes, activity-based probes (ABPs), fluorescent probes, and probes for target deconvolution. |
Q & A
Basic Research Questions
Q. What are the primary methods for isolating 1,3,7-Trimethylisoguanine from marine sources, and how are they validated?
- Methodology : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic purification (e.g., HPLC or column chromatography). For marine ascidians like Pseudodistoma cereum, protocols include tissue homogenization, liquid-liquid partitioning, and spectral characterization (NMR, MS) to confirm purity . Validation requires comparison with published spectral data (e.g., IR, H/C NMR) and cross-referencing CAS registry entries for consistency .
Q. How is the structural elucidation of this compound achieved, and what analytical tools are critical?
- Methodology : Structural determination relies on tandem spectroscopic techniques:
- NMR : Assign methyl group positions (δ ~3.0–4.0 ppm for N-methyl protons) and aromatic proton environments.
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns.
- X-ray crystallography : Resolve ambiguities in regiochemistry, though limited by crystallizability . Cross-validation with synthetic analogs (e.g., 1,3-dimethylisoguanine) is advised to resolve spectral overlaps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Comparative Assays : Replicate bioactivity studies (e.g., cdc2/cyclin B kinase inhibition at 10 μM) using standardized cell lines (e.g., P-388 murine leukemia) and controls .
- Dose-Response Analysis : Test a concentration gradient (1–100 μM) to identify threshold effects.
- Structural Analog Screening : Compare with derivatives (e.g., 1,3-dimethylisoguanine) to isolate methylation effects on activity .
Q. What synthetic strategies are viable for this compound, and what are the key challenges?
- Methodology :
- Regioselective Alkylation : Use protecting groups (e.g., Boc for exocyclic amines) to direct methylation at N1, N3, and N7 positions.
- Enzymatic Methylation : Explore methyltransferases (e.g., SAM-dependent enzymes) for site-specific modifications .
- Challenges : Avoid over-methylation by optimizing reaction stoichiometry and monitoring intermediates via LC-MS .
Q. How can structure-activity relationship (SAR) studies improve the bioactivity profile of this compound?
- Methodology :
- Derivatization : Synthesize analogs with varied alkyl chain lengths or halogen substitutions.
- Targeted Assays : Test derivatives against kinases (e.g., cdc2/cyclin B) and cancer cell lines (e.g., SF-268 CNS) to identify potency enhancements .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Q. What protocols ensure reproducibility in quantifying this compound in complex biological matrices?
- Methodology :
- LC-MS/MS : Employ isotope-labeled internal standards (e.g., C-methyl analogs) for accurate quantification.
- Sample Preparation : Use solid-phase extraction (SPE) to reduce matrix interference.
- Validation : Adhere to FDA/ICH guidelines for precision, accuracy, and limit of detection (LOD) .
Methodological and Ethical Considerations
Q. How should researchers address discrepancies in spectral data across published studies?
- Methodology :
- Multi-Technique Validation : Combine IR, NMR, and HRMS data to resolve conflicts (e.g., methyl group assignments) .
- Collaborative Verification : Share samples with independent labs for cross-testing .
Q. What ethical and practical guidelines apply to sourcing marine organisms for this compound research?
- Methodology :
- Sustainable Collection : Follow CITES protocols to avoid overharvesting ascidians.
- Bioprospecting Agreements : Secure permits and collaborate with local marine biologists for ethical sourcing .
Q. How can researchers optimize data presentation for high-impact publication of this compound studies?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
